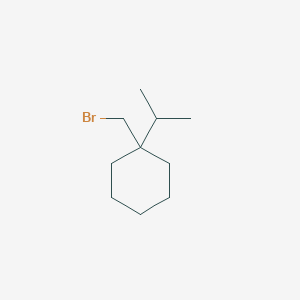
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane is an organic compound that belongs to the class of alkyl halides It features a cyclohexane ring substituted with a bromomethyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane can be synthesized through several methods:
Halogenation of Alkanes: One common method involves the bromination of 1-(methyl)-1-(propan-2-yl)cyclohexane using bromine (Br2) in the presence of light or a radical initiator.
Substitution Reactions: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) on 1-(hydroxymethyl)-1-(propan-2-yl)cyclohexane with bromine using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and controlled temperature conditions are often employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, cyanide, or amines) to form different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Various substituted cyclohexane derivatives.
Elimination: Alkenes such as 1-(propan-2-yl)cyclohexene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons like 1-(methyl)-1-(propan-2-yl)cyclohexane.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yl)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-(propan-2-yl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methyl)cyclohexane: Similar structure but with a methyl group instead of an isopropyl group.
1-(Bromomethyl)cyclohexane: Lacks the isopropyl group.
Uniqueness
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane is unique due to the presence of both a bromomethyl group and an isopropyl group on the cyclohexane ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9(2)10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |
Clave InChI |
DUYRZSWKGKBPCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
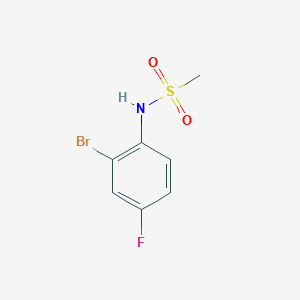
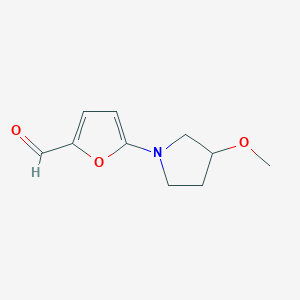
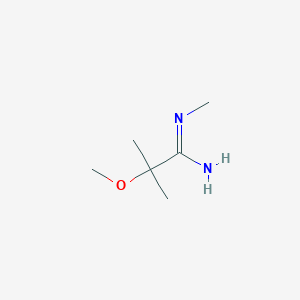

![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
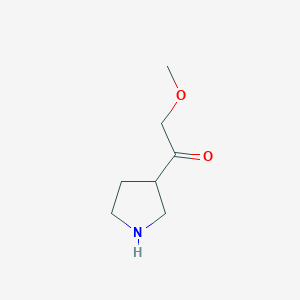

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
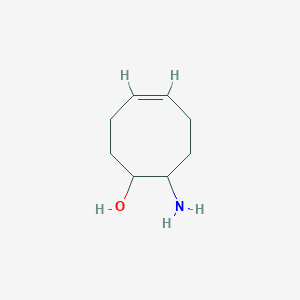
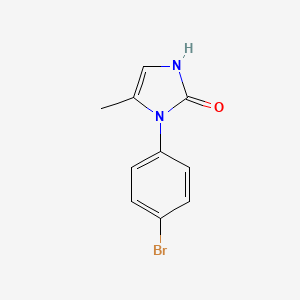
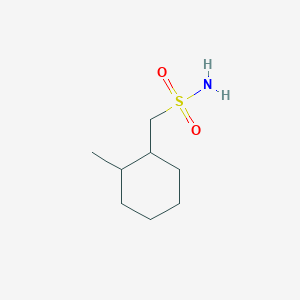
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
